molecular formula C7H8BrFN2 B12972556 5-bromo-N-ethyl-2-fluoropyridin-3-amine

5-bromo-N-ethyl-2-fluoropyridin-3-amine

Katalognummer: B12972556
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: MEGLYTAFTXQEDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-ethyl-2-fluoropyridin-3-amine: is a heterocyclic organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a bromine atom at the 5th position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethyl-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the introduction of the bromine atom and the ethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 5-bromo-N-ethyl-2-fluoropyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-bromo-N-ethyl-2-fluoropyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is also used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Wirkmechanismus

The mechanism of action of 5-bromo-N-ethyl-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

  • 5-bromo-2-fluoropyridine
  • 2-fluoro-3-aminopyridine
  • 5-bromo-3-fluoropyridin-2-amine

Comparison: Compared to these similar compounds, 5-bromo-N-ethyl-2-fluoropyridin-3-amine has a unique substitution pattern that can confer distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for further chemical modifications.

Eigenschaften

Molekularformel

C7H8BrFN2

Molekulargewicht

219.05 g/mol

IUPAC-Name

5-bromo-N-ethyl-2-fluoropyridin-3-amine

InChI

InChI=1S/C7H8BrFN2/c1-2-10-6-3-5(8)4-11-7(6)9/h3-4,10H,2H2,1H3

InChI-Schlüssel

MEGLYTAFTXQEDM-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(N=CC(=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.